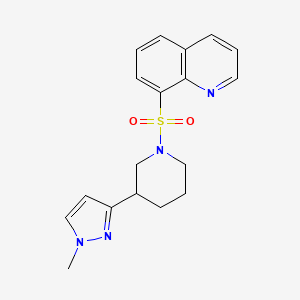

8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline

Description

Properties

IUPAC Name |

8-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-21-12-9-16(20-21)15-7-4-11-22(13-15)25(23,24)17-8-2-5-14-6-3-10-19-18(14)17/h2-3,5-6,8-10,12,15H,4,7,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWWEAQPQHXGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline. For instance, compounds containing pyrazole rings have demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Klebsiella pneumoniae |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase (COX) enzymes. Research indicates that derivatives with similar structures exhibit potent inhibition of COX-II, which is implicated in inflammatory processes .

Table 2: COX-II Inhibition Potency of Related Compounds

| Compound | IC50 (µM) | Selectivity Ratio COX-II/COX-I |

|---|---|---|

| PYZ3 | 0.011 | >38 |

| PYZ14 | 0.015 | >25 |

| PYZ36 | 0.44 | >10 |

Anticancer Activity

Emerging research suggests that compounds with the quinoline and pyrazole frameworks may exhibit anticancer properties by modulating signaling pathways involved in tumor growth and metastasis. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated various pyrazole derivatives, including those structurally related to the target compound, for their antimicrobial efficacy. The most active derivative demonstrated an MIC of just 0.22 µg/mL against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Inhibition of COX Enzymes

In another investigation focused on anti-inflammatory agents, a series of pyrazole-based compounds were synthesized and tested for their COX inhibitory activity. The findings revealed that certain derivatives exhibited IC50 values significantly lower than existing anti-inflammatory drugs like Rofecoxib, suggesting that modifications to the pyrazole structure could enhance selectivity and potency .

Mechanism of Action

The mechanism by which 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Key Observations :

- The pyrazole moiety may enhance solubility or receptor binding specificity.

- Molecular Weight : The target compound’s estimated molecular weight (~350–400 g/mol) aligns with CNS drug-like properties, similar to analogs in Table 1 .

- Acid-Base Properties: The predicted pKa of 2.97 for 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline suggests moderate basicity, which may influence blood-brain barrier permeability.

5-HT6 Receptor Antagonism

- 3-Phenylsulfonyl-8-piperazinyl-quinoline: A well-characterized 5-HT6 antagonist used in combination therapies for Alzheimer’s disease, highlighting the therapeutic relevance of sulfonamide-quinoline scaffolds in CNS disorders .

- 8-(1-Piperazinyl)quinoline Derivatives: Demonstrated efficacy in preclinical models of cognitive dysfunction, with substitutions on the sulfonamide linker (e.g., fluoro-isoindolyl groups) modulating receptor affinity .

Key Differentiators

- Thermodynamic Stability: The predicted density (1.25 g/cm³) and boiling point (463°C) of 8-((4-methylpiperidin-1-yl)sulfonyl)quinoline suggest favorable thermal stability for formulation.

Biological Activity

The compound 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article aims to provide an in-depth examination of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline can be broken down as follows:

- Core Structure : Quinoline ring system

- Functional Groups :

- Sulfonyl group

- Pyrazole moiety

- Piperidine ring

This unique combination of functional groups is believed to contribute to the compound's diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives showed that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.20 | E. coli |

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation. Some derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Notably, the combination of specific pyrazole compounds with doxorubicin has resulted in enhanced cytotoxic effects compared to either agent alone .

Table 2: Antitumor Efficacy of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Yes |

| Compound B | MDA-MB-231 | 3.5 | Yes |

The mechanisms underlying the biological activities of pyrazole derivatives often involve the modulation of key signaling pathways associated with cell survival and apoptosis. Research has indicated that these compounds may induce apoptosis through mitochondrial pathways, affecting gene expression related to apoptosis regulation (e.g., BAX and Bcl-2) .

Case Studies

- Case Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of a specific pyrazole derivative in overcoming resistance in Staphylococcus aureus. The compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in bacterial persistence .

- Case Study on Cancer Treatment : In vitro studies demonstrated that a pyrazole derivative significantly reduced cell viability in MCF-7 cells, inducing cell cycle arrest at the G1 phase and increasing apoptotic markers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the sulfonamide group to quinoline derivatives, and how are they optimized for compounds like 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline?

- Methodology : The sulfonamide group is typically introduced via nucleophilic substitution or coupling reactions. For example, quinoline derivatives can react with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 quinoline derivative:sulfonyl chloride). Post-reaction purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 8-sulfonylquinoline derivatives?

- Methodology :

- IR Spectroscopy : Confirms sulfonamide formation via S=O stretching vibrations (1350–1150 cm⁻¹) and N–H bending (1650–1550 cm⁻¹) .

- Mass Spectrometry (GC-MS or HRMS) : Identifies molecular ion peaks and fragmentation patterns. For example, low-intensity molecular ions (0.5–8.0%) in GC-MS may require derivatization to improve volatility .

- ¹H/¹³C NMR : Resolves piperidine and pyrazole substituents, with chemical shifts for methyl groups on pyrazole (~2.5 ppm) and sulfonyl-attached protons (7.5–8.5 ppm for quinoline) .

Q. How are intermediates like 3-(1-methyl-1H-pyrazol-3-yl)piperidine synthesized and purified for subsequent sulfonylation?

- Methodology : Piperidine intermediates are synthesized via nucleophilic addition of pyrazole derivatives to piperidone precursors. For instance, 1-methylpyrazole reacts with 4-piperidone under acidic catalysis (e.g., HCl/EtOH), followed by reduction (NaBH₄) to yield the piperidine intermediate. Purification involves recrystallization from ethanol/water (yields >75%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the sulfonylation of quinoline-piperidine hybrids?

- Methodology : Regioselective sulfonylation at the 8-position of quinoline is achieved using directing groups or N-oxide intermediates. For example, iodine-mediated activation of quinoline N-oxide enhances electrophilic substitution at the electron-deficient C-8 position (yields >85%) . Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 8-sulfonylquinoline derivatives for antimicrobial or anticancer activity?

- Methodology :

- Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or oxadiazoles to modulate lipophilicity and target binding .

- Pharmacophore Mapping : Identify critical groups (e.g., sulfonamide as a hydrogen bond acceptor) using 3D-QSAR models .

- In Vitro Screening : Evaluate derivatives against bacterial (e.g., Mycobacterium tuberculosis) or cancer cell lines, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .

Q. What are the limitations of current synthetic methods for scaling up 8-sulfonylquinoline derivatives, and how can they be mitigated?

- Methodology :

- Byproduct Formation : Side reactions during sulfonylation (e.g., di-sulfonylation) are minimized using bulkier sulfonyl chlorides (e.g., mesyl vs. tosyl) or flow chemistry to control reaction time .

- Purification Challenges : High-performance liquid chromatography (HPLC) with C18 columns resolves structurally similar impurities. Alternatively, crystallization additives (e.g., polyethylene glycol) improve yield and purity .

Q. How do computational methods (e.g., molecular docking) predict the binding affinity of 8-sulfonylquinoline derivatives to biological targets like DNA gyrase or kinases?

- Methodology :

- Docking Simulations : Use software (AutoDock Vina) to model interactions between the sulfonamide group and key residues (e.g., Asp86 in E. coli gyrase). Validate with mutagenesis studies .

- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER force field) to assess binding free energies (MM-PBSA) .

Q. What in vivo pharmacokinetic challenges are associated with 8-sulfonylquinoline derivatives, and how can prodrug strategies improve bioavailability?

- Methodology :

- Metabolic Stability : Phase I metabolism (CYP450) of the sulfonamide group is assessed using liver microsomes. Prodrugs (e.g., ester derivatives) mask polar groups, enhancing intestinal absorption .

- Tissue Distribution : Radiolabeled compounds (³H or ¹⁴C) track biodistribution in rodent models, revealing preferential accumulation in liver or kidneys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.